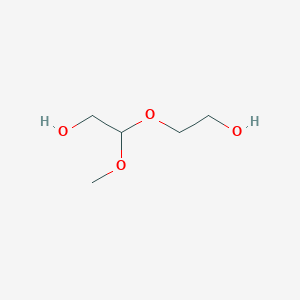

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol

Description

Properties

IUPAC Name |

2-(2-hydroxyethoxy)-2-methoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-8-5(4-7)9-3-2-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADZQGJLBROXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol typically involves the reaction of (S)-glycidol with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The catalyst used can be an acid or a base, depending on the desired reaction pathway.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted ethers or esters.

Scientific Research Applications

Industrial Applications

1. Solvent in Various Industries

- Paints and Coatings : 2ME is widely used as a solvent in varnishes, paints, and coatings due to its excellent solvent properties and ability to enhance the flow and leveling of coatings .

- Adhesives and Sealants : Its miscibility with water and other solvents makes it ideal for use in adhesives, where it aids in the formulation and application processes .

| Application Area | Specific Uses |

|---|---|

| Paints & Coatings | Solvent for varnishes, dyes, resins |

| Adhesives | Enhances formulation properties |

| Metal Coatings | Used in protective coatings |

2. Pharmaceutical Applications

- Intermediate in Drug Synthesis : 2ME serves as an intermediate in the synthesis of various pharmaceuticals. Its hydrophilic nature allows it to facilitate reactions that require solvation of polar substrates .

- Solvent for Active Ingredients : In drug formulations, it acts as a solvent for active pharmaceutical ingredients (APIs), improving their bioavailability .

Environmental Applications

1. Biofuel Potential

- Renewable Energy Source : 2ME is being explored as a potential biofuel additive due to its favorable combustion properties compared to traditional fuels like ethanol. It exhibits lower vapor pressure, higher boiling point, and higher energy content, making it a promising candidate for use in existing engine infrastructures .

Toxicological Insights

While 2-methoxyethanol has beneficial applications, it also poses health risks. Studies have indicated that exposure can lead to adverse effects such as granulocytopenia and macrocytic anemia due to its metabolism into methoxyacetic acid, which is toxic to bone marrow . This highlights the importance of handling 2ME with care in industrial settings.

Case Studies

Case Study 1: Use in Paint Formulations

A study conducted on paint formulations incorporating 2ME demonstrated improved drying times and enhanced gloss levels compared to formulations without this solvent. The results indicated that the inclusion of 2ME allowed for better dispersion of pigments and fillers within the paint matrix.

Case Study 2: Toxicity Assessment

In a comprehensive toxicity assessment involving F344/N rats exposed to varying concentrations of 2-methoxyethanol over 13 weeks, significant findings included dose-dependent decreases in body weight and organ weight alterations. Notably, testicular atrophy was observed at higher doses, underscoring the need for regulatory measures when using this compound .

Mechanism of Action

The mechanism of action of (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, which can influence the activity of enzymes and other proteins. This compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

(S)-2-(2-Hydroxyethoxy)-2-methoxyethanol vs. 2-(2-Methoxyethoxy)ethanol

- Structural Similarities : Both compounds share a backbone of two ethoxy units with terminal hydroxyl and methoxy groups.

- Key Differences: Stereochemistry: The (S)-configuration in the target compound introduces chirality, which may influence biological activity or enantioselective interactions. Terminal Groups: 2-(2-Methoxyethoxy)ethanol (CAS 111-77-3) lacks the stereospecific hydroxyethoxy-methoxy substitution pattern .

This compound vs. 2-Methoxyethanol

- Toxicity Profile: 2-Methoxyethanol is associated with reproductive toxicity and hematological effects, whereas the target compound’s hazards remain uncharacterized .

This compound vs. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structural Complexity: The latter (CAS 9036-19-5) incorporates a bulky phenoxy-tetramethylbutyl group, increasing hydrophobicity and acute toxicity (Category 4 oral toxicity, Category 1 eye damage) .

Physical and Thermochemical Properties

Notes:

- The target compound’s calculated molecular weight (136.15) exceeds simpler glycol ethers due to additional oxygen and hydroxyl groups.

- Thermophysical data gaps exist for mixtures containing 2-(2-methoxyethoxy)ethanol, suggesting understudied interactions relevant to industrial formulations .

Key Observations :

- Bulky substituents (e.g., tetramethylbutylphenoxy) correlate with higher acute toxicity.

- Stereochemistry may modulate toxicity, but data for the (S)-configured compound are absent.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(2-Hydroxyethoxy)-2-methoxyethanol, and how can purity be ensured?

The synthesis typically involves stepwise etherification of glycol derivatives. For example, diethylene glycol monomethyl ether can undergo selective hydroxyl protection and deprotection using tert-butyl bromoacetate as an intermediate . Key steps include:

- Catalysts : Acidic or basic catalysts (e.g., KOtBu) for ether bond formation.

- Purification : Distillation under reduced pressure (e.g., bp ~194°C) or column chromatography with polar stationary phases .

- Purity validation : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns, as described in reagent catalogs .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural elucidation : NMR (¹H, ¹³C) to confirm stereochemistry and functional groups. For example, methoxy (-OCH₃) protons resonate at δ 3.2–3.4 ppm .

- Quantitative analysis : GC-MS with DB-5MS columns (30 m × 0.25 mm) for detecting impurities <0.1% .

- Thermodynamic properties : Differential scanning calorimetry (DSC) to measure melting points (e.g., -70°C) and phase transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to maintain airborne concentrations below 10 ppm (OSHA PEL) .

- Spill management : Absorb with inert materials (e.g., sand, vermiculite) and neutralize with weak acids .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its solvent efficacy in organic reactions?

- Boiling point and polarity : High bp (~194°C) and polarity make it suitable for high-temperature reactions (e.g., SN2 substitutions) requiring aprotic solvents .

- Enthalpy data : ΔfH°liquid = -526 kJ/mol and Cp,liquid = 225 J/mol·K at 25°C (NIST data) inform energy calculations for reaction optimization .

Q. What contradictions exist in toxicity studies of glycol ethers like this compound, and how can they be resolved?

- Reproductive toxicity : Some studies report reduced fertility in animal models at 50 mg/kg/day, while others show no effects below 100 mg/kg/day .

- Resolution : Conduct dose-response studies with controlled exposure durations and validate via OECD 443 (Extended One-Generation Reproductive Toxicity Study) .

Q. How does the stereochemistry of this compound affect its reactivity in asymmetric synthesis?

Q. What experimental design considerations are critical for studying solvent effects in drug delivery systems using this compound?

- Solubility parameters : Hansen solubility parameters (δD = 18.2, δP = 8.5) predict compatibility with hydrophobic APIs .

- Stability assays : Monitor hydrolysis under physiological pH (4–8) using accelerated stability testing (40°C/75% RH) .

Q. How can discrepancies in reported vapor pressure data for glycol ethers be addressed?

- Data validation : Cross-reference Antoine equation parameters (log10(P) = A − B/(T + C)) from NIST with experimental measurements using static or dynamic vapor pressure apparatus .

- Error sources : Account for impurities (e.g., residual water) via Karl Fischer titration .

Methodological Guidance

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

- Distillation : Fractional distillation at 0.1 atm to minimize thermal decomposition .

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.